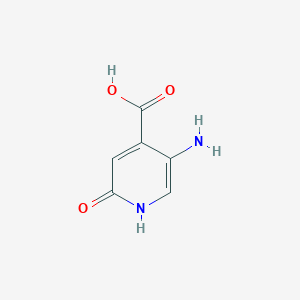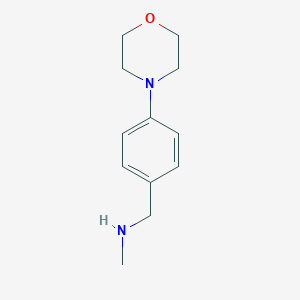![molecular formula C20H25ClN2O5 B065620 (2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine CAS No. 180179-68-4](/img/structure/B65620.png)
(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd with morpholine (1:1) is a complex organic compound that combines the amino acid L-Leucine with a naphthalene derivative and morpholine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the chlorination of 1,4-dihydro-1,4-dioxo-2-naphthalene to produce 3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalene.
Coupling with L-Leucine: The chlorinated naphthalene derivative is then coupled with L-Leucine under specific reaction conditions, often involving a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Complex Formation with Morpholine: Finally, the resulting compound is reacted with morpholine to form the 1:1 complex.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the naphthalene ring.
Aplicaciones Científicas De Investigación
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Research may explore its potential therapeutic applications, such as its role in drug development or as a pharmacological agent.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-: This compound lacks the morpholine component but shares the naphthalene and L-Leucine structure.
Naphthalene Derivatives: Compounds such as 3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalene without the L-Leucine and morpholine components.
Uniqueness
The uniqueness of L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) lies in its combination of an amino acid, a naphthalene derivative, and morpholine. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Propiedades
Número CAS |
180179-68-4 |
|---|---|
Fórmula molecular |
C20H25ClN2O5 |
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine |
InChI |
InChI=1S/C16H16ClNO4.C4H9NO/c1-8(2)7-11(16(21)22)18-13-12(17)14(19)9-5-3-4-6-10(9)15(13)20;1-3-6-4-2-5-1/h3-6,8,11,18H,7H2,1-2H3,(H,21,22);5H,1-4H2/t11-;/m0./s1 |
Clave InChI |
VDQNPWJSIMJKCE-MERQFXBCSA-N |
SMILES |
CC(C)CC(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.C1COCCN1 |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.C1COCCN1 |
SMILES canónico |
CC(C)CC(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.C1COCCN1 |
| 180179-68-4 | |
Sinónimos |
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


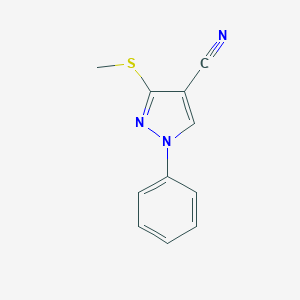
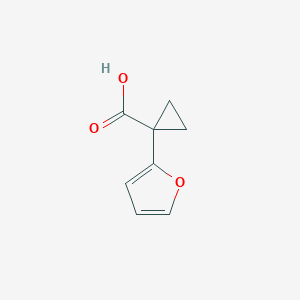
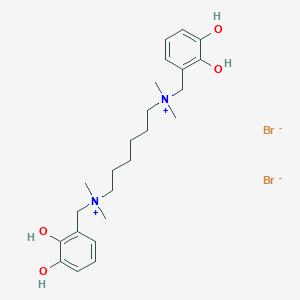
![6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B65541.png)
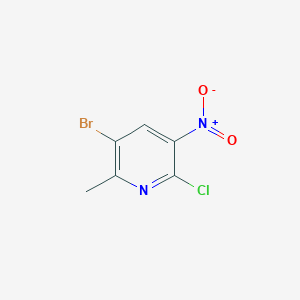
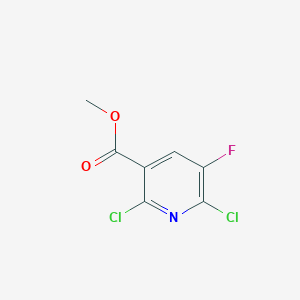
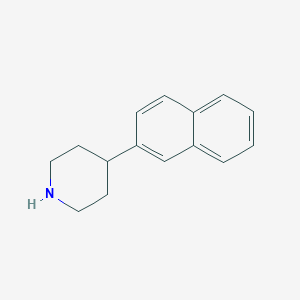
![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)
![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B65556.png)
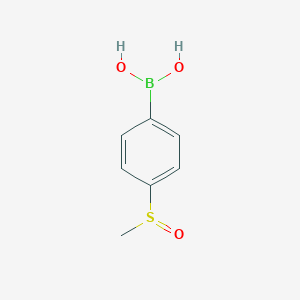
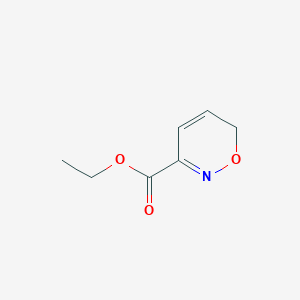
![ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B65562.png)
